Daptomycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Daptomycin is a cyclic lipopeptide antibiotic used in the treatment of systemic and life-threatening infections caused by Gram-positive organisms . It is sold under the brand name Cubicin among others . Daptomycin was removed from the World Health Organization’s List of Essential Medicines in 2019 . The World Health Organization classifies daptomycin as critically important for human medicine .

Synthesis Analysis

Daptomycin is produced by Streptomyces roseosporus . The synthesis of daptomycin begins with the activation of decanoic acid by DptE, which then transfers the acid onto DptF. The condensation reaction between acid and tryptophan is catalyzed by DptA. Next, under the action of DptA, DptBC, and DptD, the remaining 12 amino acids are condensed and connected to the being synthesized peptide chain in turn .

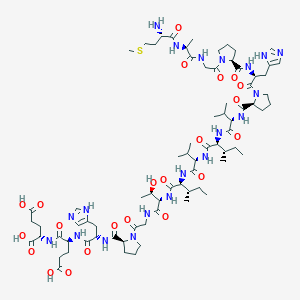

Molecular Structure Analysis

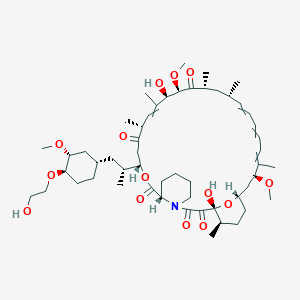

The polypeptide portion of daptomycin consists of 13 amino acid residues, the ten C-terminal of which form a cyclic peptide . The ring is closed by an ester bond, between the alcohol group of threonine 10 and the carboxylic acid group of the C-terminal kynurenine . Daptomycin is classified as a depsipeptide .

Chemical Reactions Analysis

Daptomycin has a unique mechanism of action, disrupting multiple aspects of cell membrane function and inhibiting protein, DNA, and RNA synthesis . It binds to the bacterial cell membranes, causing rapid depolarization of the membrane due to potassium efflux .

Physical And Chemical Properties Analysis

Daptomycin is a trianion at physiological pH, which binds Ca 2+ in a 1:1 stoichiometric ratio to become a monoanion . Calcium-binding facilitates daptomycin’s insertion into bacterial membranes preferentially due to their high content of the acidic phospholipids phosphatidylglycerol (PG) and cardiolipin (CL) .

Applications De Recherche Scientifique

Traitement des infections bactériennes à Gram positif

La daptomycine présente une activité bactéricide rapide contre un large spectre d’organismes à Gram positif, notamment les entérocoques résistants à la vancomycine (ERV), les Staphylococcus aureus résistants à la méthicilline (SARM) et les streptocoques résistants à la pénicilline. Elle est particulièrement utile pour traiter les infections cutanées et des structures cutanées complexes (cSSSIs) causées par ces souches sensibles .

Interaction avec les membranes lipidiques

La structure unique de la this compound lui permet d’interagir directement avec les phospholipides de la membrane lipidique en présence d’ions divalents. Cette interaction est cruciale pour son mode d’action contre les cellules bactériennes et sa capacité à pénétrer les cellules immunitaires telles que les neutrophiles et les macrophages .

Études sur les membranes modèles

Des recherches impliquant des membranes modèles ont montré que la this compound se lie aux membranes contenant du phosphatidylglycérol (PG) de manière dépendante du calcium, ce qui entraîne une fuite de solutés à travers la bicouche lipidique. Ces études aident à comprendre son mécanisme d’action au niveau moléculaire .

Impact de la résistance aux antibiotiques

La this compound a été étudiée pour son impact sur la résistance aux antibiotiques. La recherche se concentre sur la façon dont son utilisation affecte le développement et la propagation des souches bactériennes résistantes, ce qui est une préoccupation majeure dans la communauté médicale .

Revues systématiques et méta-analyses

Des revues systématiques et des méta-analyses ont été menées pour comparer l’efficacité et la sécurité de la this compound à d’autres thérapies. Ces études fournissent des informations probantes sur son utilisation clinique et aident à éclairer les décisions thérapeutiques .

Mécanisme d’action antimicrobienne

Le mécanisme antimicrobien de la this compound implique la réorganisation de la membrane cellulaire bactérienne, conduisant à la mort cellulaire. Elle fonctionne comme un antibiotique de dernier recours contre les infections bactériennes résistantes aux médicaments, soulignant son importance dans la pratique médicale actuelle .

Mécanisme D'action

Target of Action

Daptomycin, a cyclic lipopeptide antibiotic, exhibits potent bactericidal activity against Gram-positive organisms, including streptococci, coagulase-negative staphylococci, and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide intermediate Staphylococcus aureus (GISA) . The primary target of Daptomycin is the bacterial cell membrane .

Mode of Action

Daptomycin has a unique mode of action. It binds to the bacterial cell membranes in a calcium-dependent manner . This binding event may occur via interaction with the bacterial membrane lipid, phosphatidylglycerol . Once bound, Daptomycin inserts into the cell membrane, causing rapid depolarization due to potassium efflux . This results in a loss of membrane potential leading to inhibition of protein, DNA, and RNA synthesis .

Biochemical Pathways

Daptomycin disrupts multiple aspects of bacterial cell membrane function . It is proposed that Daptomycin can bind two calcium equivalents and form oligomers . The aggregation of Daptomycin alters the curvature of the membrane, creating holes that leak ions . This causes rapid depolarization, resulting in a loss of membrane potential leading to inhibition of protein, DNA, and RNA synthesis . This disruption of the cell membrane function and the subsequent biochemical pathways leads to bacterial cell death .

Pharmacokinetics

Daptomycin’s pharmacokinetic properties include absorption, distribution, metabolism, and excretion (ADME). It is known that Daptomycin is administered intravenously , indicating that it has 100% bioavailability. The elimination half-life of Daptomycin is between 7 to 11 hours, and it is primarily excreted by the kidneys .

Result of Action

The result of Daptomycin’s action is the rapid, concentration-dependent bacterial death . By disrupting the cell membrane function and inhibiting the synthesis of essential biomolecules like proteins, DNA, and RNA, Daptomycin causes the bacterial cells to die .

Action Environment

The activity of Daptomycin is influenced by environmental factors. For instance, the presence of calcium ions stimulates Daptomycin oligomerization and reduces the overall negative charge of the peptide, facilitating its insertion into bacterial membranes . Furthermore, Daptomycin preferentially localizes in phosphatidylglycerol-rich membrane domains, and mutations affecting phosphatidylglycerol prevalence are linked to Daptomycin resistance .

Safety and Hazards

Daptomycin can cause the breakdown of muscle tissue, which can lead to kidney failure . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Daptomycin is entering a market increasingly crowded with new anti-Gram-positive agents. More work is required to establish those settings where daptomycin and other new compounds offer real advantages over established glycopeptides and over each other . There are increasing reports of daptomycin resistance, in Staphylococcus aureus, Enterococcus faecium and Enterococcus faecalis isolates .

Analyse Biochimique

Biochemical Properties

Daptomycin has a unique structure that allows it to interact directly with lipid membrane phospholipids, the major component of lipid membranes in immune cells . It also has the ability to penetrate immune cells including neutrophils and macrophages .

Cellular Effects

Daptomycin disrupts multiple aspects of cell membrane function and inhibits protein, DNA, and RNA synthesis . It has distinct mechanisms of action, disrupting multiple aspects of cell membrane function . It inserts into the cell membrane in a phosphatidylglycerol-dependent fashion, where it then aggregates .

Molecular Mechanism

Daptomycin’s mechanism of action involves disrupting multiple aspects of bacterial cell membrane function. It inserts into the cell membrane in a phosphatidylglycerol-dependent fashion, where it then aggregates . The aggregation of daptomycin alters the curvature of the membrane, which creates holes that leak ions .

Temporal Effects in Laboratory Settings

The pharmacokinetics of daptomycin are altered under certain pathophysiological conditions, resulting in high interindividual variability . This includes changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is known that small amounts of three oxidative and one unidentified metabolite(s) are found in urine but not in plasma . The site of metabolism is unclear, as studies using human hepatocytes suggest that daptomycin effectively does not interact at all with the various CYP450 enzymes present in the liver .

Transport and Distribution

Daptomycin is not absorbed from the gastrointestinal tract and needs to be administered parenterally . The distribution of daptomycin is limited due to its negative charge at physiological pH and its high binding to plasma proteins (about 90%) .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Daptomycin involves the coupling of several amino acids and a fatty acid to form a cyclic lipopeptide.", "Starting Materials": [ "L-Aspartic acid", "L-Lysine", "L-Serine", "L-Threonine", "L-Leucine", "L-Valine", "L-Cysteine", "Fatty acid" ], "Reaction": [ "The first step involves the protection of the carboxyl group of L-aspartic acid with a protecting group such as tert-butyloxycarbonyl (BOC).", "The amino group of L-lysine is then protected with a benzyloxycarbonyl (CBZ) group.", "L-Serine and L-threonine are protected with a tert-butyldimethylsilyl (TBDMS) group.", "L-Leucine and L-valine are protected with a tert-butyl (t-Bu) group.", "L-Cysteine is protected with a trityl (Tr) group.", "The protected amino acids are then coupled together using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the linear peptide.", "The linear peptide is then cyclized by coupling the N-terminus of L-lysine with the carboxyl group of L-aspartic acid to form a cyclic peptide.", "The fatty acid is then coupled to the cyclic peptide using a reagent such as dicyclohexylcarbodiimide (DCC) to form the final product, Daptomycin." ] } | |

Numéro CAS |

103060-53-3 |

Formule moléculaire |

C72H101N17O26 |

Poids moléculaire |

1620.7 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-(1-carboxypropan-2-yl)-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35?,36-,37?,43+,44+,45+,46+,47+,48+,49+,50-,60+,61?/m1/s1 |

Clé InChI |

DOAKLVKFURWEDJ-OFNKPWESSA-N |

SMILES isomérique |

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC3C(OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C |

SMILES |

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C |

SMILES canonique |

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C |

Apparence |

solid powder |

| Antibiotics are used in the treatment of infections caused by bacteria. They work by killing bacteria or preventing their growth. Daptomycin will not work for colds, flu, or other virus infections. It was approved in September 2003 for the treatment of complicated skin and soft tissue infections. It has a safety profile similar to other agents commonly administered to treat gram-positive infections. | |

Point d'ébullition |

2078.2±65.0 °C at 760 mmHg |

melting_point |

N/A |

Autres numéros CAS |

103060-53-3 |

Pureté |

>94% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO. |

Stockage |

−20°C |

Synonymes |

Cubicin Daptomycin Daptomycin, 9 L beta Aspartic Acid Daptomycin, 9-L beta-Aspartic Acid Deptomycin LY 146032 LY-146032 LY146032 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)